molecular formula C12H10Cl2N2O2 B2488045 2,6-dichloro-N-(furan-2-ylmethyl)-N-methylpyridine-4-carboxamide CAS No. 1154361-59-7

2,6-dichloro-N-(furan-2-ylmethyl)-N-methylpyridine-4-carboxamide

Cat. No.: B2488045
CAS No.: 1154361-59-7
M. Wt: 285.12
InChI Key: CHLLOLXCKBBYJR-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(furan-2-ylmethyl)-N-methylpyridine-4-carboxamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 2 and 6, a furan ring attached to the nitrogen atom, and a carboxamide group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(furan-2-ylmethyl)-N-methylpyridine-4-carboxamide typically involves the following steps:

    Chlorination: The starting material, pyridine, is chlorinated at positions 2 and 6 using chlorine gas or a chlorinating agent such as thionyl chloride.

    Amidation: The chlorinated pyridine is then reacted with furan-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(furan-2-ylmethyl)-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dichloro-N-(furan-2-ylmethyl)-N-methylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(furan-2-ylmethyl)-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-N-(furan-2-ylmethyl)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.

    2,6-dichloro-N-(furan-2-ylmethyl)pyridine-4-carboxamide: Lacks the N-methyl group.

Uniqueness

2,6-dichloro-N-(furan-2-ylmethyl)-N-methylpyridine-4-carboxamide is unique due to the presence of both the furan and pyridine rings, as well as the N-methyl group, which can influence its chemical reactivity and biological activity. This combination of structural features may confer specific properties that are not present in similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2,6-dichloro-N-(furan-2-ylmethyl)-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-16(7-9-3-2-4-18-9)12(17)8-5-10(13)15-11(14)6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLLOLXCKBBYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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